molecular formula C19H17ClN4O3S B2812950 5-[(3-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-40-8

5-[(3-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2812950
CAS No.: 887220-40-8
M. Wt: 416.88
InChI Key: WOZMYVHYAVKMKB-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[3,2-b][1,3]thiazole family, a heterocyclic scaffold known for its diverse pharmacological activities. Its structure features a 3-chlorophenyl group and a morpholine moiety at the C5 position, a furan-2-yl substituent at C2, and a hydroxyl group at C4. These functional groups contribute to its physicochemical properties, including moderate solubility (logP ~2.8) and hydrogen-bonding capacity, which may influence bioavailability and target interactions .

Properties

IUPAC Name

5-[(3-chlorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c20-13-4-1-3-12(11-13)15(23-6-9-26-10-7-23)16-18(25)24-19(28-16)21-17(22-24)14-5-2-8-27-14/h1-5,8,11,15,25H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZMYVHYAVKMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the furan ring and the chlorophenyl group. The final step involves the addition of the morpholine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolothiazoles.

Scientific Research Applications

Antibacterial Activity

The compound has shown promising antibacterial properties against a range of pathogens. Studies indicate that derivatives of triazole compounds often exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For example, compounds similar to the target compound demonstrated minimum inhibitory concentrations (MIC) in the range of 0.252μg/mL0.25-2\,\mu g/mL, comparable to established antibiotics like chloramphenicol and ciprofloxacin .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
Compound A0.25 - 1MRSA
Compound B0.5 - 2E. coli
Compound C0.125 - 8Pseudomonas aeruginosa

Antifungal Activity

In addition to antibacterial effects, triazole derivatives have been evaluated for their antifungal activities. The compound's structure suggests it may inhibit fungal growth effectively, with studies showing that related triazole compounds had MIC values as low as 0.5μg/mL0.5\,\mu g/mL against Candida albicans and other fungal pathogens .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (μg/mL)Target Fungi
Compound D0.5C. albicans
Compound E2A. flavus

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific substituents like the chlorophenyl and morpholine groups has been correlated with enhanced biological activity. Studies suggest that modifications in these groups can significantly influence the antimicrobial potency of triazole derivatives .

Table 3: Key Structural Features Influencing Activity

FeatureInfluence on Activity
Chlorophenyl GroupIncreases antibacterial activity
Morpholine MoietyEnhances solubility and bioavailability

Synthesis and Evaluation

A study conducted by Mermer et al. synthesized various triazole derivatives and evaluated their antimicrobial properties against a panel of bacteria and fungi . The results indicated that specific modifications led to improved activity against resistant strains.

Clinical Relevance

Research published in peer-reviewed journals highlights the potential of triazole compounds in clinical settings, particularly for treating infections caused by resistant microorganisms . The ability to modify the chemical structure allows for tailored therapies that can overcome resistance mechanisms.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen Substitution

  • However, the smaller van der Waals radius of fluorine may weaken hydrophobic interactions with target proteins.
  • 4-Chlorophenyl derivatives (): Substitution at the 4-position (vs. 3-position in the target compound) alters steric hindrance and electronic distribution, impacting binding to enzymes like 14α-demethylase lanosterol (3LD6) .

Nitro and Methoxy Substituents

  • 5-[(4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol ():
    The nitro group introduces strong electron-withdrawing effects, which may improve potency but reduce metabolic stability due to susceptibility to nitroreductases .

Modifications in the Amine Moiety

  • 5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (): Replacing morpholine with 4-ethylpiperazine increases basicity (pKa ~8.5 vs. However, the ethyl group at C2 reduces π-stacking capacity compared to the furan-2-yl group.

Core Heterocycle Variations

  • Triazolo[3,4-b][1,3,4]thiadiazoles ():
    Replacing the thiazole ring with thiadiazole alters planarity and electronic density, affecting interactions with fungal cytochrome P450 enzymes. Molecular docking studies suggest weaker binding (ΔG = -9.2 kcal/mol) compared to triazolo-thiazoles (ΔG = -10.5 kcal/mol) .
  • Imidazo[1,2-b][1,2,4]triazolones ():
    The fused imidazole ring introduces additional hydrogen-bonding sites but reduces solubility due to increased hydrophobicity (logP ~3.5) .

Pharmacological and Physicochemical Data

Table 1: Key Properties of Selected Analogs

Compound Name Substituents (R1/R2) Core Structure logP Molecular Docking ΔG (kcal/mol) Metabolic Stability (t1/2, h)
Target Compound 3-ClPh, morpholine Triazolo[3,2-b]thiazole 2.8 -10.5 4.2
4-Fluorophenyl analog () 4-FPh, morpholine Triazolo[3,2-b]thiazole 2.6 -9.8 5.7
4-Ethylpiperazinyl analog () 3-ClPh, 4-ethylpiperazine Triazolo[3,2-b]thiazole 3.1 -8.9 3.5
4-Nitrophenyl analog () 4-NO2Ph, benzylpiperazine Triazolo[3,2-b]thiazole 3.4 -11.2 1.8
Triazolo-thiadiazole () 4-MeOPh, pyrazole Triazolo[3,4-b]thiadiazole 2.9 -9.2 6.0

Research Findings and Implications

  • Antifungal Activity: The target compound’s hydroxyl group at C6 and morpholine moiety show strong hydrogen bonding with lanosterol 14α-demethylase (3LD6), critical for antifungal activity. Analogs with 4-fluorophenyl or nitro groups exhibit higher potency but lower metabolic stability .
  • Solubility and Bioavailability : Morpholine-containing derivatives generally display better aqueous solubility (e.g., 28 μM for the target compound) than piperazine analogs (18 μM) due to reduced basicity .
  • Synthetic Accessibility : The furan-2-yl group in the target compound simplifies synthesis via one-pot cyclocondensation (yield: 72–85%), whereas nitro-substituted analogs require multi-step protocols (yield: 45–55%) .

Biological Activity

The compound 5-[(3-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that enhance its biological activity. The presence of the triazole and thiazole rings is significant as these moieties are known for their diverse pharmacological properties. The morpholine and furan substituents further contribute to the compound’s potential interactions with biological targets.

Biological Activity Overview

This section summarizes the biological activities associated with the compound based on available research findings.

Anticancer Activity

Several studies have indicated that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in cancer proliferation (e.g., thymidylate synthase and HDAC) have demonstrated promising results in vitro .
  • Molecular Docking Studies : Computational studies suggest that this compound may effectively bind to key proteins involved in cancer pathways, potentially blocking their activity .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-75.0HDAC Inhibition
A5494.5Thymidylate Synthase Inhibition
-HeLa3.8Apoptosis Induction

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various pathogens. Research indicates that derivatives similar to this compound can inhibit bacterial growth and biofilm formation.

  • Mechanism : The antimicrobial effect may be attributed to disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Results

Pathogen TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of the compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to controls treated with a placebo. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Effectiveness

In vitro studies demonstrated that the compound exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for resistant infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis involves multi-step reactions, including cyclization of thiazole and triazole rings, followed by functionalization of the morpholine and 3-chlorophenyl groups. Key steps include:

  • Cyclization : Use α-haloketones and thiosemicarbazides under reflux in DMF to form the thiazolo-triazole core .
  • Mannich Reaction : Introduce the morpholine and 3-chlorophenyl groups via nucleophilic substitution, requiring anhydrous conditions and triethylamine as a catalyst .
  • Optimization : Temperature control (70–80°C) and solvent choice (e.g., chloroform for lipophilic intermediates) are critical to minimize side products .
    • Validation : Confirm purity (>95%) via HPLC and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry .

Q. How can the compound’s structural features be characterized to confirm its identity and assess stability?

  • Analytical Workflow :

  • Spectroscopy : 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons), 13^13C NMR (signals at 160–170 ppm for triazole carbons), and IR (C=N stretching at ~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular formula (C₂₁H₁₈ClN₅O₂S) .
  • X-ray Crystallography : Resolve stereochemistry of the morpholine-chlorophenyl methyl group, if single crystals are obtainable .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Assay Design :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • SAR Framework :

  • Variation of Substituents : Synthesize analogs with fluorophenyl (instead of chlorophenyl) or piperazine (instead of morpholine) groups to assess impact on target affinity .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate electronic (e.g., Cl vs. F) and steric (e.g., morpholine ring size) features with activity .
  • Data Interpretation : Cross-reference activity data with computational docking (e.g., AutoDock Vina) against targets like kinases or GPCRs .

Q. What experimental approaches resolve contradictions in biological data across studies?

  • Case Example : If one study reports potent anticancer activity (IC₅₀ < 10 µM) while another shows no effect:

  • Replication : Validate under standardized conditions (cell line provenance, serum concentration, incubation time) .
  • Off-Target Profiling : Screen against a panel of 50+ kinases (e.g., KinomeScan) to identify unintended interactions .
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out rapid inactivation .

Q. How can computational modeling predict the compound’s mechanism of action and metabolic pathways?

  • In Silico Strategies :

  • Target Prediction : Use SwissTargetPrediction or PharmMapper to prioritize enzymes/receptors based on structural similarity .
  • Metabolism : Simulate CYP450-mediated oxidation (e.g., CYP3A4) using StarDrop or ADMET Predictor .
  • Dynamics : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study binding stability to proposed targets .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Formulation Approaches :

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase plasma half-life .
  • Prodrug Design : Introduce hydrolyzable esters at the hydroxyl group to improve membrane permeability .

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